N-cyclopentyl-2-methylcyclohexan-1-amine

Description

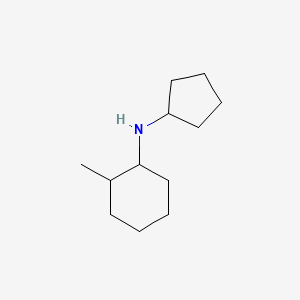

N-Cyclopentyl-2-methylcyclohexan-1-amine (CAS 1019629-78-7) is a secondary amine featuring a cyclopentyl group attached to the nitrogen atom of a 2-methylcyclohexane backbone. Its molecular formula is inferred as C₁₃H₂₃N, with a molecular weight of 193.33 g/mol. The compound is characterized by its bicyclic structure, combining a cyclohexane ring substituted with a methyl group at the 2-position and a cyclopentyl moiety on the amine. It was previously listed as a research chemical by CymitQuimica but is now discontinued .

Properties

CAS No. |

1019629-78-7 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-cyclopentyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C12H23N/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11/h10-13H,2-9H2,1H3 |

InChI Key |

PAQLDQOYPFVEQQ-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1NC2CCCC2 |

Canonical SMILES |

CC1CCCCC1NC2CCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

N-cyclopentyl-2-methylcyclohexan-1-amine has been investigated for its pharmacological properties, particularly its potential to interact with the central nervous system (CNS). Research indicates that compounds with similar structures may exhibit CNS activity, making this compound a candidate for further exploration in drug development targeting neurological disorders.

Anticancer Activity

Several studies have assessed the anticancer properties of this compound. A notable case study involved testing its effects on breast cancer cell lines (MCF-7), where it demonstrated a dose-dependent cytotoxic effect, with an IC50 value indicating significant potential for therapeutic use against cancer cells.

| Activity Type | Cell Line/Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory responses in vitro and in vivo. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in treating inflammatory diseases.

Polymer Chemistry

This compound is utilized as a precursor in the synthesis of amine-terminated prepolymers. These prepolymers are essential for developing sealants and adhesives due to their ability to form strong bonds and resist environmental degradation.

Curable Compositions

Research has indicated that compositions containing this compound can be cured to form durable materials suitable for various industrial applications, including coatings and sealants.

Case Studies

-

Anticancer Efficacy Study (2023) :

- Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound exhibited a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

-

Anti-inflammatory Study (2025) :

- Objective : Investigate the anti-inflammatory effects using LPS-stimulated macrophages.

- Findings : Treatment with the compound led to a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

-

Polymer Application Study (2024) :

- Objective : Assess the utility of this compound in polymer synthesis.

- Findings : The compound was successfully incorporated into polymer formulations, enhancing mechanical properties and thermal stability.

Comparison with Similar Compounds

Ring Systems and Substituents

Pharmacological Data

- Chloro-Substituted Analogs : Chlorine introduction (e.g., 2-chloro-3-cyclohexyl-N-methylpropan-1-amine) may enhance metabolic stability but requires toxicity profiling .

Notes

Data Limitations : Pharmacological and mechanistic studies for this compound are absent in the literature. Its discontinued commercial status further limits accessibility .

Structural Optimization : Comparative analysis suggests that bicyclic systems (e.g., bicycloheptane) or halogenation could improve target engagement or pharmacokinetic properties .

Synthetic Challenges : High-yield synthesis of N-cyclopentyl analogs remains underexplored; reductive amination or transition-metal catalysis may offer viable routes .

Q & A

Basic: What are the primary synthetic routes for N-cyclopentyl-2-methylcyclohexan-1-amine?

Answer:

The synthesis typically involves reductive amination or alkylation strategies.

- Reductive amination : React 2-methylcyclohexan-1-amine with cyclopentanone in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) to form the secondary amine. This method is favored for stereochemical control .

- N-Alkylation : Use 2-methylcyclohexan-1-amine and a cyclopentyl halide (e.g., cyclopentyl bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. Yields depend on steric hindrance and reaction time .

| Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Reductive amination | Cyclopentanone, NaBH₃CN, pH 4–6, RT, 24h | 60–75% |

| N-Alkylation | Cyclopentyl bromide, K₂CO₃, DMF, 80°C, 12h | 45–65% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm the amine group .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 195 (C₁₃H₂₅N⁺) and fragmentation patterns (e.g., loss of cyclopentyl group) .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) in reductive amination to favor specific stereoisomers .

- Temperature Control : Lower temperatures (0–5°C) reduce epimerization in alkylation steps .

- X-ray Crystallography : Confirm absolute configuration using ORTEP-3 software for crystal structure analysis .

Advanced: How should researchers address discrepancies in NMR data for diastereomers?

Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in cyclohexane) by cooling samples to –40°C, simplifying splitting patterns .

- COSY/NOESY : Identify through-space coupling to distinguish diastereomers. For example, NOE correlations between the cyclopentyl and methyl groups can confirm spatial proximity .

Advanced: What computational methods predict reactivity and regioselectivity?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation (e.g., preference for N- vs. C-attack) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize yields .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors .

- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .

Advanced: How can reaction conditions be optimized to minimize by-products?

Answer:

- Solvent Screening : Use THF instead of DMF to reduce side reactions (e.g., over-alkylation) .

- Catalyst Loading : Limit Pd/C to 5 mol% in hydrogenation steps to prevent decomposition .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from dimers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.